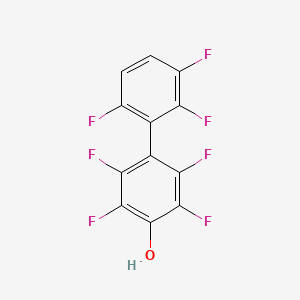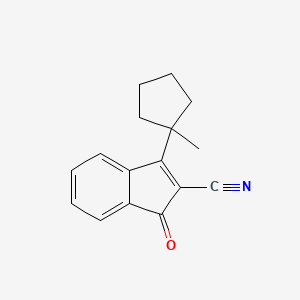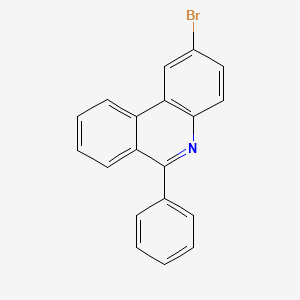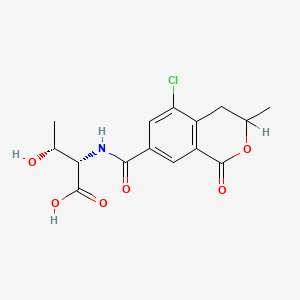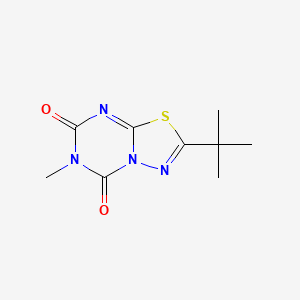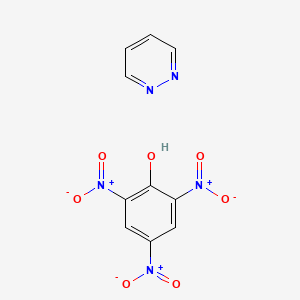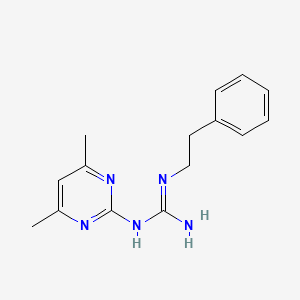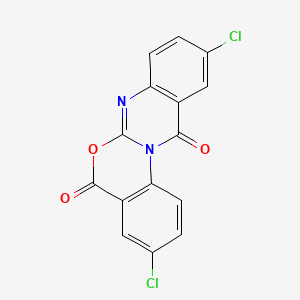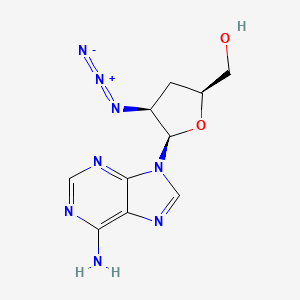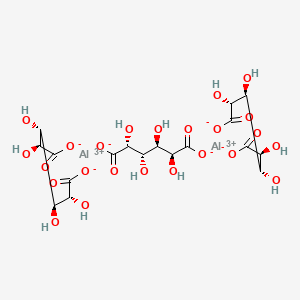
Galactaric acid, aluminium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Galactaric acid can be synthesized through the oxidation of galactose using nitric acid or from galacturonic acid using bromine . The aluminium salt of galactaric acid can be prepared by reacting galactaric acid with aluminium hydroxide or aluminium chloride under controlled conditions. The reaction typically involves dissolving galactaric acid in water, adding aluminium hydroxide or aluminium chloride, and adjusting the pH to facilitate the formation of the aluminium salt.
Industrial Production Methods
Industrial production of galactaric acid involves the bioconversion of d-galacturonic acid to galactaric acid using microorganisms such as Trichoderma reesei . This process can be scaled up to produce large quantities of galactaric acid, which can then be reacted with aluminium compounds to form the aluminium salt.
化学反应分析
Types of Reactions
Galactaric acid, aluminium salt undergoes various chemical reactions, including:
Oxidation: Galactaric acid can be oxidized to form different products such as galacturonic acid and galactonic acid.
Reduction: Reduction reactions can convert galactaric acid into its corresponding alcohols.
Substitution: Substitution reactions can occur with the carboxyl groups of galactaric acid, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Galacturonic acid, galactonic acid.
Reduction: Corresponding alcohols.
Substitution: Esters, amides.
科学研究应用
Galactaric acid, aluminium salt has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various polymers and bio-based chemicals.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Industry: Utilized in the production of bio-based polymers, adhesives, and coatings.
作用机制
The mechanism of action of galactaric acid, aluminium salt involves its interaction with molecular targets such as enzymes and receptors. The aluminium ion can coordinate with various functional groups in biological molecules, affecting their structure and function. The pathways involved include enzymatic oxidation and reduction reactions, as well as interactions with cellular components.
相似化合物的比较
Similar Compounds
Glucaric acid: Another dicarboxylic acid derived from glucose, similar in structure to galactaric acid.
Adipic acid: A dicarboxylic acid used in the production of nylon, with similar applications in polymer synthesis.
Uniqueness
Galactaric acid, aluminium salt is unique due to its bio-based origin and potential for sustainable production. Unlike glucaric acid, which is derived from glucose, galactaric acid is derived from galactose, offering different reactivity and properties. Its aluminium salt form provides additional functionality, making it suitable for various industrial and research applications.
属性
CAS 编号 |
84878-09-1 |
|---|---|
分子式 |
C18H24Al2O24 |
分子量 |
678.3 g/mol |
IUPAC 名称 |
dialuminum;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2+,3+,4-;; |
InChI 键 |
MDBWNKIVVXMWEI-CSOHMHKPSA-H |
手性 SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Al+3].[Al+3] |
规范 SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Al+3].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
